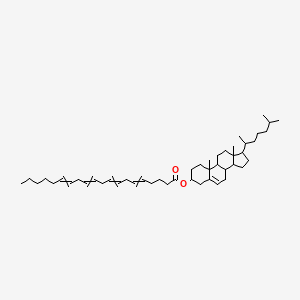
1,2-oxazolidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazolidine-5-carboxylic acid is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Oxazolidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids. This process typically involves a nucleophilic attack followed by intramolecular cyclization . Another method includes the use of multicomponent reactions involving 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents such as Deoxo-Fluor® and commercial manganese dioxide in packed reactors has been reported to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The products vary based on the substituents introduced during the reaction.
Applications De Recherche Scientifique
1,2-Oxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include the inhibition of bacterial protein synthesis, making it a potential candidate for antibacterial drug development .
Comparaison Avec Des Composés Similaires
1,2-Oxazolidine-5-carboxylic acid can be compared with other similar compounds such as oxazolines, oxazoles, and thiazoles:
Oxazoles: Oxazoles are the oxidized form of oxazolines and have a more aromatic character.
Thiazoles: Thiazoles contain sulfur instead of oxygen in the ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
36839-09-5 |
|---|---|
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.1 g/mol |
Nom IUPAC |
1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7) |
Clé InChI |
AHKFLJODSRVDLO-UHFFFAOYSA-N |
SMILES |
C1CNOC1C(=O)O |
SMILES canonique |
C1CNOC1C(=O)O |
Synonymes |
(+-)-isomer of 5-oxaproline 5-isoxazolidinecarboxylic acid 5-oxaproline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)

![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)

![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)


![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)




